![molecular formula C15H21NO B13882684 4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)
4-[4-(cyclopropylmethoxy)phenyl]Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Cyclopropylmethoxy)phenyl]Piperidine is a chemical compound that features a piperidine ring substituted with a cyclopropylmethoxy group and a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethoxy)phenyl]Piperidine typically involves the reaction of 4-(cyclopropylmethoxy)benzaldehyde with piperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactions, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(cyclopropylmethoxy)phenyl]Piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[4-(cyclopropylmethoxy)phenyl]Piperidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: Piperidine derivatives are explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-[4-(cyclopropylmethoxy)phenyl]Piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[4-(cyclopropylmethoxy)phenyl]Piperidine include other piperidine derivatives such as:
- 4-Phenylpiperidine
- 4-(4-Chlorophenyl)piperidine
- 4-(4-Methoxyphenyl)piperidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopropylmethoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
4-[4-(cyclopropylmethoxy)phenyl]piperidine |
InChI |
InChI=1S/C15H21NO/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14/h3-6,12,14,16H,1-2,7-11H2 |
InChI-Schlüssel |
ZJNLAHOOJUISOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC=C(C=C2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


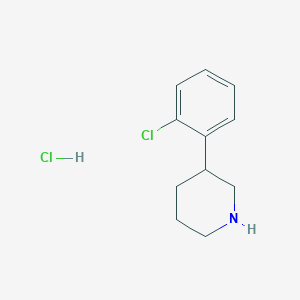
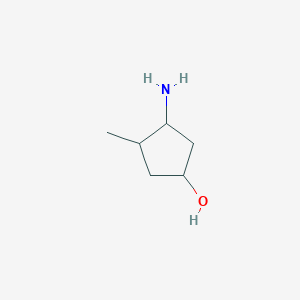
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
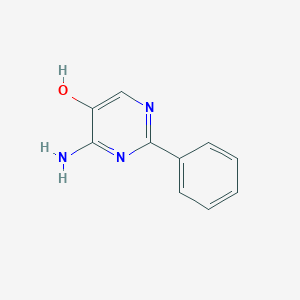

![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)

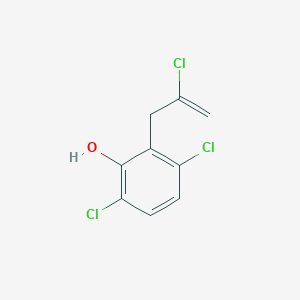
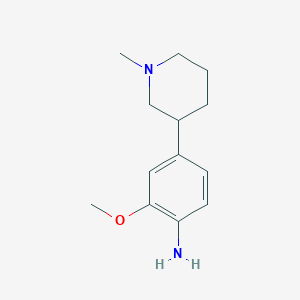
![4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
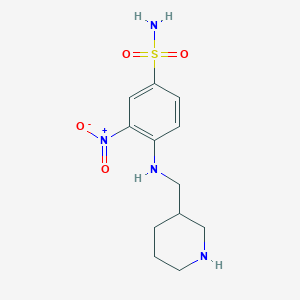

![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
![2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)
